molecular formula C10H7N3O3 B8666161 2-(3-Nitrophenoxy)pyrazine CAS No. 852709-39-8

2-(3-Nitrophenoxy)pyrazine

Cat. No.: B8666161
CAS No.: 852709-39-8
M. Wt: 217.18 g/mol
InChI Key: LKTHNRMAEFDBKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Nitrophenoxy)pyrazine is a pyrazine derivative characterized by a nitrophenoxy substituent (-O-C₆H₄-NO₂) at the C-2 position of the pyrazine ring. Pyrazine, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, exhibits planar geometry and reactivity at the remaining carbon positions (C-2, C-3, C-5, and C-6) . The nitro group (-NO₂) is strongly electron-withdrawing, which can modulate the compound’s electronic structure, stability, and interactions in biological or material systems.

Properties

CAS No.

852709-39-8

Molecular Formula

C10H7N3O3

Molecular Weight

217.18 g/mol

IUPAC Name

2-(3-nitrophenoxy)pyrazine

InChI

InChI=1S/C10H7N3O3/c14-13(15)8-2-1-3-9(6-8)16-10-7-11-4-5-12-10/h1-7H

InChI Key

LKTHNRMAEFDBKC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC2=NC=CN=C2)[N+](=O)[O-]

solubility

31.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Comparison with Similar Compounds

Physicochemical Properties

Substituent Effects on Electronic and Structural Properties
Property This compound 2-Methoxy-3-isopropylpyrazine (IPMP) Imidazo[1,2-a]pyrazine Derivatives
Electron Affinity High (due to -NO₂) Low (methoxy is electron-donating) Moderate (varies with substituents)
Basicity (pKa) Reduced (nitro group deprotonates ring) Higher (methoxy stabilizes protonation) Dependent on N-position
Solubility Low in polar solvents Moderate in organic solvents Varies with functional groups
UV-Vis Absorption λₘₐₓ ~300–320 nm (n→π* transitions) λₘₐₓ ~280 nm Red-shifted in fused-ring systems

Key Insights :

  • The nitro group in this compound significantly lowers basicity compared to methoxy or alkyl-substituted pyrazines (e.g., IPMP) .
  • Fused-ring pyrazines (e.g., triazolo- or imidazo-pyrazines) exhibit enhanced π-conjugation, leading to higher electron mobilities (~0.03 cm²/V·s in OFETs) .
Comparative Pharmacological Profiles
Compound Activity Mechanism/Target Potency Reference
This compound Anticancer (hypothetical) DNA intercalation or kinase inhibition Not tested
8-(2-Fluoro-4-nitrophenoxy)-triazolopyrazine Intermediate for bioactive molecules Not reported
Imidazo[1,2-a]pyrazines Anticancer (e.g., compound 3a) Binds Gly28 and Cys106 in kinases IC₅₀: 0.5–2 µM
Oxadiazole-pyrazine hybrids Antifungal (vs. Aspergillus niger) Disrupts fungal cell membranes Moderate activity at 200 µg/mL

Key Findings :

  • Nitrophenoxy substituents may enhance DNA-binding affinity due to planar aromaticity and nitro group interactions, but direct evidence is lacking.
  • Imidazo[1,2-a]pyrazines demonstrate potent kinase inhibition via hydrogen bonding with key residues (e.g., Cys106) .

Structural Analogs and Functional Comparisons

Substituent-Driven Functional Diversity

2-Methoxy-3-alkylpyrazines (IPMP/IBMP) :

  • Role : Odorants in wines and foods .
  • Contrast : Methoxy and alkyl groups enhance volatility and sensory properties, whereas nitro groups favor pharmacological or material applications.

Fused-Ring Pyrazines (e.g., triazolo-/imidazo-pyrazines) :

  • Applications : Anticancer agents or n-type semiconductors .
  • Advantage : Fused rings improve π-stacking and electron transport properties.

Organometallic Pyrazines (e.g., 2-(Tributylstannyl)pyrazine): Use: Catalysts in cross-coupling reactions. Risk: High toxicity and environmental persistence .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.